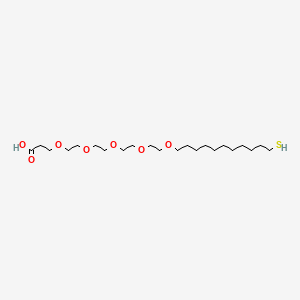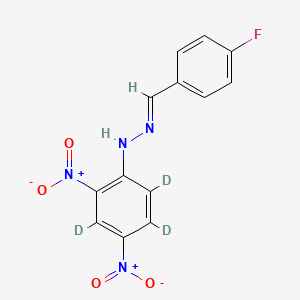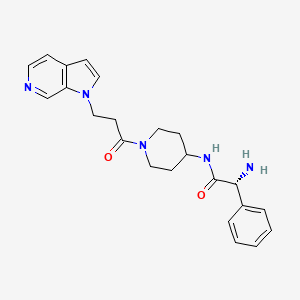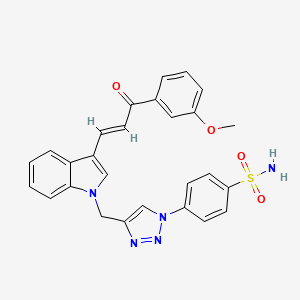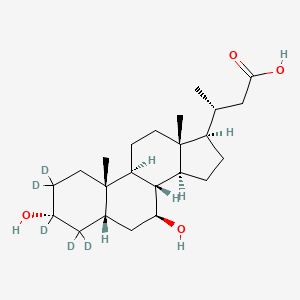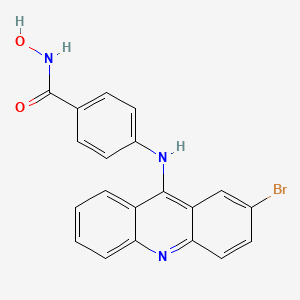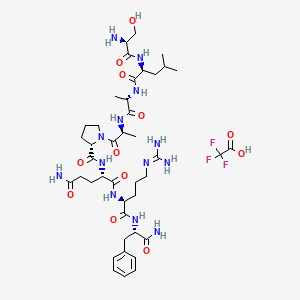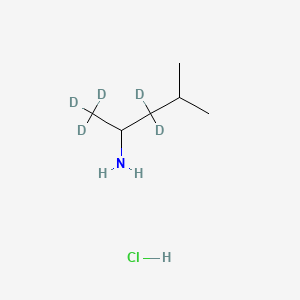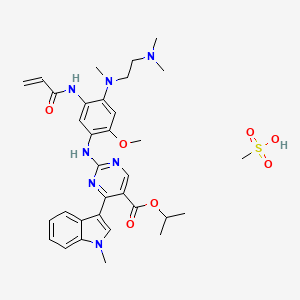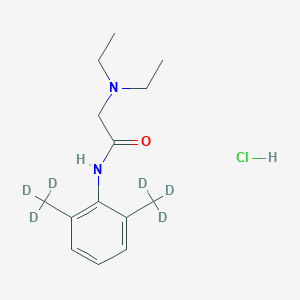
Lidocaine-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lidocaine-d6 Hydrochloride, also known as Lignocaine-d6 Hydrochloride, is a deuterated form of Lidocaine Hydrochloride. It is a local anesthetic and antiarrhythmic agent used in various medical and scientific applications. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and drug metabolism research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lidocaine-d6 Hydrochloride typically involves the deuteration of Lidocaine Hydrochloride. The process begins with the preparation of Lidocaine, which is synthesized from 2,6-dimethylaniline and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then reacted with diethylamine to produce Lidocaine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuteration step is particularly critical and requires specialized equipment and expertise.
化学反応の分析
Types of Reactions
Lidocaine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Lidocaine to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted Lidocaine derivatives .
科学的研究の応用
Lidocaine-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Lidocaine in various formulations.
Biology: Employed in studies investigating the effects of local anesthetics on cellular processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Lidocaine.
Industry: Applied in the development of new anesthetic formulations and drug delivery systems
作用機序
Lidocaine-d6 Hydrochloride exerts its effects by inhibiting sodium ion channels in the neuronal cell membrane. This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The compound also stabilizes the cardiac membrane by blocking sodium channels in the heart, making it effective as an antiarrhythmic agent .
類似化合物との比較
Similar Compounds
Lidocaine Hydrochloride: The non-deuterated form of Lidocaine-d6 Hydrochloride.
Bupivacaine Hydrochloride: Another local anesthetic with a longer duration of action.
Mepivacaine Hydrochloride: Similar to Lidocaine but with a slightly different pharmacokinetic profile.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make it easier to trace the compound in biological systems, allowing for more precise measurements of its absorption, distribution, metabolism, and excretion .
特性
分子式 |
C14H23ClN2O |
|---|---|
分子量 |
276.83 g/mol |
IUPAC名 |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i3D3,4D3; |
InChIキー |
IYBQHJMYDGVZRY-SKCUOGQWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN(CC)CC.Cl |
正規SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


